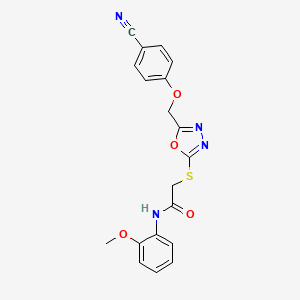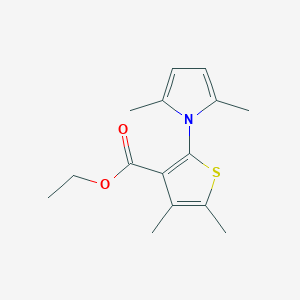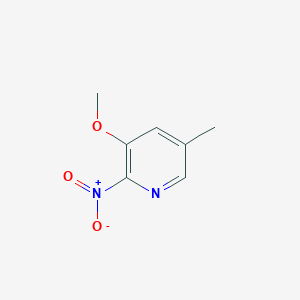
3-Methoxy-5-methyl-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5-methyl-2-nitropyridine is a heterocyclic organic compound that belongs to the class of nitropyridines It is characterized by the presence of a methoxy group at the 3-position, a methyl group at the 5-position, and a nitro group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methyl-2-nitropyridine can be achieved through several methods. One common approach involves the nitration of 3-hydroxy-5-methylpyridine. The nitration reaction typically uses nitric acid as the nitrating agent and sulfuric acid as the catalyst. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-5-methyl-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at the 2-position makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group at the 5-position can undergo oxidation to form a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride and crown ethers can facilitate the substitution reaction.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4) are commonly used for the reduction of the nitro group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are effective oxidizing agents for converting the methyl group to a carboxylic acid.
Major Products Formed
Nucleophilic Substitution: The major product is the corresponding fluoropyridine derivative.
Reduction: The major product is 3-methoxy-5-methyl-2-aminopyridine.
Oxidation: The major product is 3-methoxy-5-carboxy-2-nitropyridine.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5-methyl-2-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in studying nucleophilic aromatic substitution reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its potential to undergo specific chemical modifications.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: It can be used in the synthesis of agrochemicals and dyes, where its unique chemical properties are advantageous.
Wirkmechanismus
The mechanism of action of 3-Methoxy-5-methyl-2-nitropyridine in various reactions involves the interaction of its functional groups with specific reagents. For example, in nucleophilic substitution reactions, the nitro group acts as an electron-withdrawing group, making the pyridine ring more susceptible to attack by nucleophiles. The methoxy group can also influence the electron density of the ring, affecting the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-2-nitropyridine: Similar structure but lacks the methyl group at the 5-position.
3-Methyl-2-nitropyridine: Similar structure but lacks the methoxy group at the 3-position.
5-Methyl-2-nitropyridine: Similar structure but lacks the methoxy group at the 3-position.
Uniqueness
3-Methoxy-5-methyl-2-nitropyridine is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents can enhance the compound’s stability and reactivity in specific reactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H8N2O3 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
3-methoxy-5-methyl-2-nitropyridine |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-6(12-2)7(8-4-5)9(10)11/h3-4H,1-2H3 |
InChI-Schlüssel |
OZPNRPYUMGGTMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


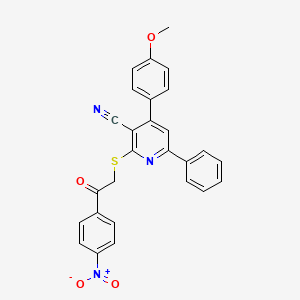
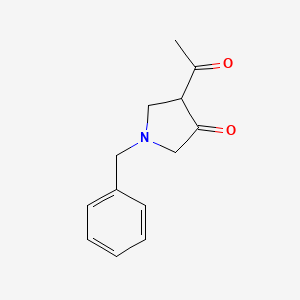
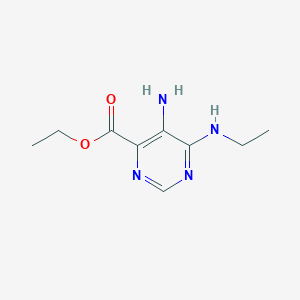
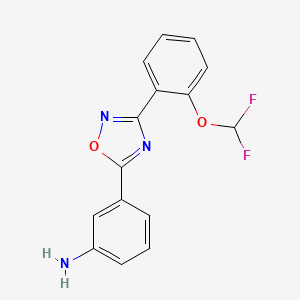
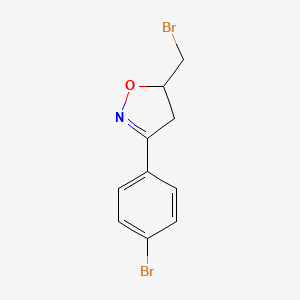

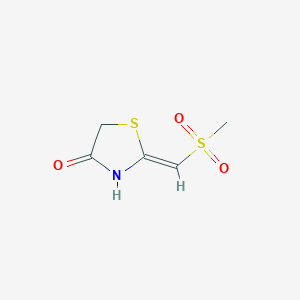

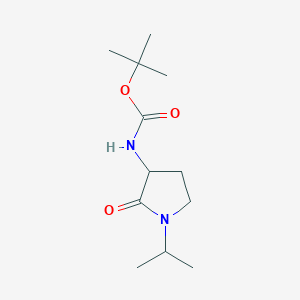
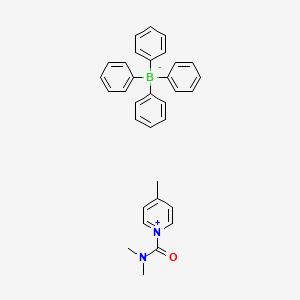

![3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11776080.png)
